molecular formula C13H18ClN3O2S B4729434 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

Cat. No.: B4729434
M. Wt: 315.82 g/mol
InChI Key: IACRXYKZDMYSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is an organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a propanoyl group, and an ethylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide typically involves multiple steps. One common method starts with the chlorination of 4-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with propanoic acid to form 2-(4-chloro-3-methylphenoxy)propanoic acid. The final step involves the reaction of this acid with N-ethylhydrazinecarbothioamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(4-chloro-3-methylphenoxy)propanoylamino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2S/c1-4-15-13(20)17-16-12(18)9(3)19-10-5-6-11(14)8(2)7-10/h5-7,9H,4H2,1-3H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACRXYKZDMYSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C(C)OC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.